

Comparative Analysis of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN NMR Data

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Compound of Interest

Compound Name: 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN

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This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for **4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN**. Due to the limited availability of public experimental NMR data for this compound, this report furnishes a predicted ^1H and ^{13}C NMR dataset and compares it with experimental data from a structurally analogous compound, 1-Boc-piperidine-4-carboxylic acid. This comparison offers valuable insights for researchers in synthetic chemistry and drug development for the structural verification of related molecules.

Data Presentation

The following tables summarize the predicted ^1H and ^{13}C NMR data for **4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN** and the experimental data for the reference compound, 1-Boc-piperidine-4-carboxylic acid.

Table 1: ^1H NMR Data Comparison

Assignment	4-N-BOC-AMINO-4-CARBOXYTETRAHYDRO-PYRAN (Predicted)	1-Boc-piperidine-4-carboxylic acid (Experimental)
Solvent	CDCl ₃	CDCl ₃
Frequency	400 MHz	400 MHz
Chemical Shift (δ ppm)	Multiplicity	Integration
-C(CH ₃) ₃	1.45	s
-CH ₂ - (ring, axial)	1.90 - 2.10	m
-CH ₂ - (ring, equatorial)	2.20 - 2.40	m
-CH- (ring)		
-CH ₂ -N		
-CH ₂ -O-	3.60 - 3.80	m
-NH-	~5.1	br s
-COOH	>10	br s

Note: Predicted data is generated from computational models and may differ from experimental values. "m" denotes multiplet, "s" denotes singlet, and "br s" denotes broad singlet.

Table 2: ¹³C NMR Data Comparison

Assignment	4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN (Predicted)	1-Boc-piperidine-4-carboxylic acid (Experimental)
Solvent	CDCl ₃	CDCl ₃
Frequency	100 MHz	100 MHz
Chemical Shift (δ ppm)	Chemical Shift (δ ppm)	
-CH ₃	~28.4	28.4
-C(CH ₃) ₃	~80.5	79.8
Ring -CH ₂ -	~34.0	28.8
Ring -CH ₂ -O- or -CH ₂ -N-	~64.5	43.5
Ring -CH-	41.5	
C4 (quaternary)	~58.0	
-C=O (Boc)	~155.2	154.8
-COOH	~176.0	179.5

Note: Predicted data is generated from computational models and may differ from experimental values.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.

^1H NMR Spectroscopy:

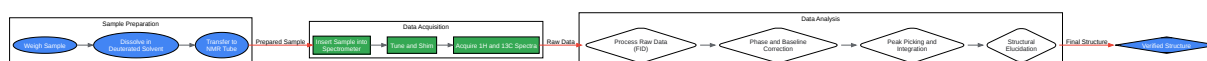
- The ^1H NMR spectra are recorded on a 400 MHz spectrometer.
- The acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.
- The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or the residual solvent peak.

^{13}C NMR Spectroscopy:

- The ^{13}C NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz.
- Proton-decoupled spectra are acquired with a spectral width of 240 ppm.
- A relaxation delay of 2.0 s and an acquisition time of 1.5 s are used, with an accumulation of 1024 scans.
- Chemical shifts are referenced to the solvent peak.

Workflow Visualization

The following diagram illustrates a typical workflow for NMR data acquisition and analysis.



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Caption: Workflow for NMR Spectroscopy from Sample Preparation to Structural Elucidation.

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